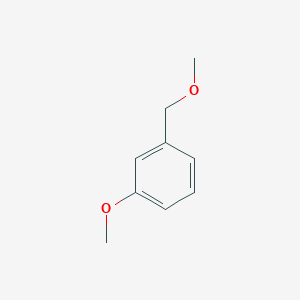

1-Methoxy-3-(methoxymethyl)benzene

Übersicht

Beschreibung

“1-Methoxy-3-(methoxymethyl)benzene” is a chemical compound with the molecular formula C8H10O. It is also known by other names such as Anisole, m-methyl-; m-Cresol methyl ether; m-Methoxytoluene; m-Methylanisole; Methyl m-tolyl ether; 3-Methoxytoluene; 3-Methylanisole; m-Cresyl methyl ether; Methyl m-cresyl ether; Methyl 3-methylphenyl ether; 1-Methyl-3-methoxybenzene; 3-Methylmethoxybenzene; 3-Methyl-1-methoxybenzene .

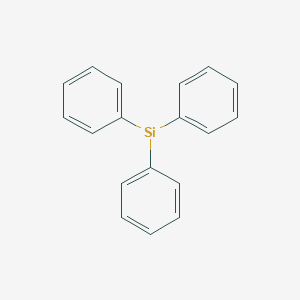

Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s shape and orientation .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 122.1644 . It has a boiling point of 448.7 K and a fusion temperature of 217.23 K . The critical temperature is 665.3 K .Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

- 1-Methoxy-3-(methoxymethyl)benzene has been used in the synthesis of nonsymmetric pillar[5]arenes, which are important in catalysis and molecular recognition. This process involves a catalytic cyclocondensation that leads to a mixture of regioisomeric pillar[5]arenes with high yield and stereoselective arrangement of alkoxy groups to avoid steric interactions (Kou et al., 2010).

Structural and Conformational Studies

- The compound plays a role in structural chemistry, as evidenced by studies on its derivatives like 4-Methoxy-3-(methoxymethyl)benzaldehyde. These studies focus on the spatial arrangement of atoms in the molecule, such as the dihedral angle between the benzene ring and the methoxymethyl side chain, providing insights into molecular interactions (Zhang et al., 2012).

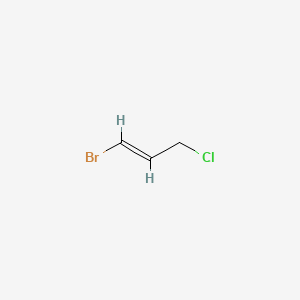

Natural Product Synthesis

- This chemical is used in the total synthesis of biologically active natural products. For instance, it was used in synthesizing a compound with potential medicinal properties, starting from (3-bromo-4,5-dimethoxyphenyl)methanol (Akbaba et al., 2010).

Crystallography and Molecular Structure Analysis

- It's involved in crystallographic studies to understand molecular structures better. For example, in the crystal structure analysis of 5-hydroxymethyl-2-methoxyphenol, the spatial orientation of the hydroxymethyl group and its relation to the benzene ring was a key focus (Hassan et al., 2015).

Investigating Chemical Kinetics and Reactions

- Studies have been conducted on the reactivity of 2-(Methoxymethyl)benzene-1,4-diamine to understand the kinetics of its oxidation process. This research provides valuable insights into the behavior of similar compounds in chemical reactions (Bailey et al., 2017).

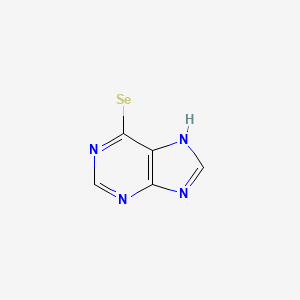

Hyperconjugation Studies

- Research on 1-methoxy-4-[(phenylselanyl)methyl]benzene has contributed to understanding hyperconjugation effects, a concept critical in organic chemistry (White & Blanc, 2014).

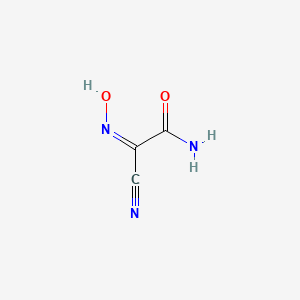

Catalysis in Oxidation Reactions

- The compound has applications in catalysis, particularly in the oxidation of similar compounds, as seen in the study involving N-hydroxyphthalimide and transition metal salts [(Orlińska & Romanowska, 2011)](https://consensus

Synthesis of Benzofurans

- Iridium-Catalyzed intramolecular methoxy C-H addition to carbon-carbon triple bonds has been studied using derivatives of this compound. This process is crucial for the direct synthesis of 3-substituted benzofurans, which have various applications in organic synthesis (Torigoe et al., 2016).

Antiproliferative and Antiangiogenic Activities

- Compounds derived from this compound have been evaluated for their antiproliferative and antiangiogenic activities, showing promising results in cancer research. The modifications on the benzene portion of the skeleton have been crucial in these studies (Romagnoli et al., 2015).

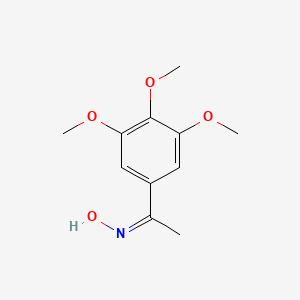

Photochemical and Photophysical Properties

- The effects of substituent position on photochemical and photophysical properties of compounds bearing a methoxy group, like this compound, have been investigated, providing insights into their potential use in photo-reactive materials (Pu et al., 2010).

Metal-Organic Framework Topology

- Functionalization of ligands similar to this compound has been explored in the development of metal-organic frameworks (MOFs), which are vital in material science for gas storage, catalysis, and more (Dau et al., 2012).

Isomerization Studies

- The compound has been used in studying the isomerization reactions under alkaline conditions, which is essential for understanding the behavior of organic molecules in various chemical environments (Zhou, 2011)

Safety and Hazards

The safety data sheet for a similar compound, Benzyl methyl ether, indicates that it is a flammable liquid and vapor that causes serious eye irritation . It is recommended to avoid contact with skin and eyes, and to use protective gloves, clothing, and eye/face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Eigenschaften

IUPAC Name |

1-methoxy-3-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARMPJBNGQZMOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453744 | |

| Record name | 1-methoxy-3-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-82-8 | |

| Record name | 1-Methoxy-3-(methoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methoxy-3-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)